Product packaging for 5-Acetamido-1H-indazole-3-carboxylic acid(Cat. No.:)

5-Acetamido-1H-indazole-3-carboxylic acid

Cat. No.: B13016425
M. Wt: 219.20 g/mol
InChI Key: IMFINXIOCILOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Acetamido-1H-indazole-3-carboxylic acid is a versatile indazole-based chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, present in several FDA-approved drugs and clinical candidates for its ability to interact with diverse biological targets . This specific derivative is functionally engineered for the synthesis of novel N1-alkylated carboxamide compounds, which are investigated as potential anticancer agents . In research applications, this compound serves as a critical precursor. The carboxylic acid group at the 3-position enables efficient coupling reactions with various amines to generate a library of carboxamide derivatives, while the acetamido moiety at the 5-position can influence the compound's electronic properties and binding interactions. Studies on analogous indazole-3-carboxamide derivatives have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A-549) models . The mechanism of action for indazole-based anticancer candidates often involves kinase inhibition, disrupting critical signaling pathways that drive tumor cell proliferation and survival . Researchers utilize this high-quality building block to explore structure-activity relationships (SAR) and develop new therapeutic candidates with improved efficacy and bioavailability profiles. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O3 B13016425 5-Acetamido-1H-indazole-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-acetamido-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-5(14)11-6-2-3-8-7(4-6)9(10(15)16)13-12-8/h2-4H,1H3,(H,11,14)(H,12,13)(H,15,16)

InChI Key

IMFINXIOCILOGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O

Origin of Product

United States

Spectroscopic and Structural Elucidation of 5 Acetamido 1h Indazole 3 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. For 5-Acetamido-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structural assembly.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid (–COOH) is anticipated to appear as a broad singlet in the highly deshielded region of the spectrum, typically around 10–13 ppm, though its exact position can be influenced by solvent and concentration. libretexts.org Similarly, the N-H proton of the indazole ring is expected to resonate at a downfield chemical shift, potentially around 13 ppm. chemicalbook.com The amide proton (–NH) of the acetamido group would likely produce a singlet near 9-10 ppm. The aromatic protons on the indazole ring system would present a complex splitting pattern in the aromatic region (approximately 7.0-8.5 ppm). The methyl protons (–CH₃) of the acetamido group are expected to appear as a sharp singlet in the upfield region, typically around 2.1-2.3 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid and the amide group are expected to resonate in the downfield region, between 160 and 180 ppm. libretexts.orglibretexts.org The carbons of the aromatic indazole ring would appear in the approximate range of 110–140 ppm. researchgate.net The methyl carbon of the acetyl group would be found at the upfield end of the spectrum, typically around 24 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~10.0 - 13.0 (broad s)~165 - 175
Indazole N-H~13.0 - 14.0 (broad s)N/A
Amide N-H~9.0 - 10.0 (s)N/A
Amide Carbonyl (C=O)N/A~168 - 172
Aromatic C-H~7.0 - 8.5 (m)~110 - 140
Acetyl Methyl (-CH₃)~2.1 - 2.3 (s)~24

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is predicted to display several characteristic absorption bands confirming its structure.

The most notable feature for a carboxylic acid is the extremely broad O–H stretching vibration, which typically appears in the range of 2500–3300 cm⁻¹. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid group, when hydrogen-bonded in a dimeric form, gives rise to a strong, sharp absorption band centered around 1710 cm⁻¹. libretexts.org

The acetamido group also provides distinct signals. The N–H stretching vibration of the secondary amide is expected to appear as a single band around 3300 cm⁻¹. The amide C=O stretch (Amide I band) typically absorbs strongly between 1650 and 1680 cm⁻¹. Furthermore, the N–H bending vibration (Amide II band) is expected in the region of 1550 cm⁻¹. The spectrum would also contain absorptions corresponding to the aromatic C=C and C-H stretching within the indazole ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch~1710Strong
AmideN-H stretch~3300Medium
AmideC=O stretch (Amide I)~1650-1680Strong
AmideN-H bend (Amide II)~1550Medium
Aromatic RingC-H stretch~3000-3100Medium-Weak
Aromatic RingC=C stretch~1450-1600Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers insights into the molecular structure.

For this compound (C₁₀H₉N₃O₃), the calculated monoisotopic mass is 219.0644 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 219.

The fragmentation pattern under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation of carboxylic acids includes the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgyoutube.com The amide linkage can also cleave. A significant fragmentation pathway for indazole-3-carboxamides involves the cleavage of the side chain at the C-3 position. researchgate.net Other likely fragmentations include the loss of water (H₂O, M-18) and the loss of an acetyl radical (•COCH₃, M-43) from the acetamido group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of these fragments, further confirming their elemental compositions. nih.gov

Table 3: Predicted Major Mass Spectrometric Fragments for this compound
Predicted m/zProposed Lost FragmentFragment Structure/Formula
219-[C₁₀H₉N₃O₃]⁺˙ (Molecular Ion)
202•OH[C₁₀H₈N₃O₂]⁺
201H₂O[C₁₀H₇N₃O₂]⁺˙
177•COCH₂[C₈H₇N₃O₂]⁺
174•COOH[C₉H₈N₃O]⁺
132•COOH, •COCH₂[C₇H₆N₂]⁺˙ (Indazole core)

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

A search of the current literature did not yield a solved crystal structure for this compound. However, based on the structures of related compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid and other carboxylic acids, certain solid-state features can be predicted. researchgate.netmdpi.com It is highly probable that the carboxylic acid groups would form intermolecular hydrogen-bonded dimers, a common structural motif for this functional group. researchgate.net This involves the hydroxyl proton of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a stable eight-membered ring.

Furthermore, the amide N-H group and the indazole N-H group are also capable of participating in hydrogen bonding, potentially linking the carboxylic acid dimers into more extended one-, two-, or three-dimensional supramolecular networks. The planarity of the bicyclic indazole system and the orientation of the acetamido and carboxylic acid substituents relative to the ring would also be precisely determined. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to validate the empirical formula, which is a crucial step in confirming the identity of a newly synthesized substance.

The empirical formula for this compound is C₁₀H₉N₃O₃. The theoretical elemental composition can be calculated from its molecular weight (219.20 g/mol ). For a pure sample, the experimental values obtained from elemental analysis should closely match these theoretical percentages, typically within a margin of ±0.4%. mdpi.com

Theoretical and Computational Chemistry Investigations of 5 Acetamido 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is extensively applied to molecules to predict their geometry, energy levels, and various chemical descriptors.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as it can be more easily polarized and undergo electronic transitions. researchgate.netirjweb.com This gap is instrumental in understanding intramolecular charge transfer, which influences a molecule's bioactivity. irjweb.comresearchgate.net

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, are employed to determine the energies of the HOMO and LUMO. nih.gov For indazole derivatives, these calculations have shown that the HOMO-LUMO gap can be tuned by modifying substituents on the indazole ring. nankai.edu.cn The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com Therefore, a high HOMO energy and a low LUMO energy are indicative of greater reactivity and stronger interactions with target receptors. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Note: Specific energy values for 5-Acetamido-1H-indazole-3-carboxylic acid require dedicated DFT calculations which are not available in the provided search results. The table serves as a template for such data.

Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity, Nucleophilicity)

Global reactivity descriptors derived from the HOMO and LUMO energies provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger hardness value corresponds to a less reactive molecule. irjweb.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to receive electrons. Higher softness is associated with higher reactivity. irjweb.com

Electronegativity (χ) describes the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ) is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction, including its interactions with biological macromolecules.

Table 2: Calculated Reactivity Descriptors

DescriptorFormulaValue
Chemical Hardness (η)(ELUMO - EHOMO) / 2Value
Chemical Softness (S)1 / ηValue
Electronegativity (χ)-(EHOMO + ELUMO) / 2Value
Chemical Potential (μ)Value
Electrophilicity Index (ω)μ² / (2η)Value
Note: Specific values for this compound require dedicated DFT calculations which are not available in the provided search results. The table serves as a template for such data.

Tautomeric Equilibrium and Stability Studies of Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is a critical factor influencing their chemical and biological properties. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net

The position of the tautomeric equilibrium can be influenced by various factors, including the nature of substituents on the indazole ring and the solvent environment. nih.gov Computational studies, often employing DFT methods, can predict the relative energies of different tautomers and thus their equilibrium populations. For instance, in a series of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium was shown to be controllable by the electronic effects of substituents. nih.gov

For this compound, the "1H" designation specifies the position of the hydrogen atom on the pyrazole (B372694) ring. Theoretical calculations can confirm the greater stability of this tautomer compared to the 2H- or other potential tautomeric forms, providing a rationale for its prevalence.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral potential.

For a derivative of indazole, MEP analysis using DFT at the B3LYP/6-31G(d,p) level of theory clarified the electron distribution pattern and identified the positive and negative sites. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and acetamido groups, and the nitrogen atoms of the indazole ring, making these sites potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the carboxylic acid, the N-H of the acetamido group, and the N-H of the indazole ring, indicating their role as potential hydrogen bond donors and sites for nucleophilic interaction.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the interactions between small molecules and biological targets, providing a structural basis for understanding their mechanism of action.

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov The goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. biointerfaceresearch.com This information is invaluable in drug discovery for identifying potential drug candidates and for optimizing lead compounds. jocpr.com

The process involves preparing the 3D structures of both the ligand and the target protein. biointerfaceresearch.com Docking algorithms then explore various possible conformations of the ligand within the active site of the protein and score them based on a scoring function that estimates the binding energy. nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex and thus a higher binding affinity. biointerfaceresearch.com

For indazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov For example, docking studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives against the VEGFR-2 tyrosine kinase domain revealed specific interactions, such as hydrogen bonds and pi-stacking, that contribute to their binding affinity. d-nb.info In the context of this compound, molecular docking could be used to predict its binding to various therapeutic targets, such as kinases or other enzymes implicated in disease. The acetamido and carboxylic acid groups would be expected to form key hydrogen bonding interactions with amino acid residues in the active site of a target protein.

Table 3: Example Molecular Docking Results for an Indazole Derivative

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
VEGFR-2 Tyrosine Kinase5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide-8.76Asp1046, Leu889, Ile888, Leu1019
VEGFR-2 Tyrosine Kinase5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide-8.02Asp1046, Val848, Phe1047, Ala866
Note: This table shows example data for related compounds to illustrate the type of information obtained from molecular docking studies. d-nb.info Specific docking results for this compound would require a dedicated study.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based features of a series of compounds with their biological activities. For the indazole class of compounds, including this compound, 2D and 3D QSAR models are instrumental in rational drug design, helping to predict the activity of novel derivatives and guide synthetic efforts toward more potent molecules. researchgate.netnih.govnih.gov

2D-QSAR: In 2D-QSAR studies of indazole derivatives, various molecular descriptors are calculated from the 2D structure and correlated with biological activity, often using methods like Multiple Linear Regression (MLR). For instance, a study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a robust 2D-QSAR model. researchgate.net This model demonstrated high predictive power, as evidenced by its statistical parameters. researchgate.net The success of such models indicates that topological and structural descriptors can effectively capture the features necessary for the anticancer activity of the indazole scaffold. researchgate.net

3D-QSAR: 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for activity. nih.gov For example, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors have shown that electrostatic and steric fields are dominant factors determining binding affinities. nih.govnih.gov These models produce steric and electrostatic maps that serve as a structural framework for designing new, more potent inhibitors. nih.gov

The statistical validation of these models is crucial for ensuring their predictive capability. Key parameters include the squared correlation coefficient (r²), the internal cross-validation coefficient (q²), and the external prediction coefficient (pred_r²). High values for these parameters indicate a statistically significant and predictive model. researchgate.net

Table 1: Statistical Results of 2D and 3D QSAR Models for Indazole Derivatives as TTK Inhibitors

Model TypeMethodr² (Correlation Coefficient)q² (Internal Cross-Validation)pred_r² (External Validation)Data Points
2D-QSAR MLR0.95120.89980.8661109
3D-QSAR SWF kNNN/A0.9132N/A109

Data sourced from a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions when bound to a biological target, such as a protein kinase. nih.govnih.govbohrium.com

MD simulations of protein-ligand complexes, initiated from a docked pose, can verify the stability of the binding mode. researchgate.net A key study performed a set of MD simulations on the parent compound, indazole-3-carboxylic acid, and its metal complexes as inhibitors of nitric oxide (NO) synthase. The simulations proved that the inhibitors remained stable within the docking region throughout the simulation period. researchgate.net The stability of the complex is often assessed by analyzing several parameters over the course of the simulation. researchgate.netnih.govyoutube.com

Commonly analyzed metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and is structurally stable. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. It helps to identify flexible and rigid regions within the protein-ligand complex. nih.govresearchgate.net

Radius of Gyration (Rg): Represents the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing significant unfolding or conformational changes. researchgate.netnih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein or complex that is accessible to the solvent. Changes in SASA can indicate conformational changes that expose or bury residues. researchgate.netnih.gov

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and protein are tracked to identify key interactions that contribute to binding affinity and stability. researchgate.net

MD simulations on indazole derivatives have confirmed their stable binding within the active sites of proteins like HIF-1α, reinforcing the binding modes predicted by docking studies. nih.gov These simulations provide a dynamic picture of the protein-ligand interactions, which is essential for validating potential drug candidates. researchgate.netnih.gov

Table 2: Key Parameters Analyzed in MD Simulations of Protein-Ligand Complexes

ParameterInformation GainedTypical Indication of Stability
RMSD Overall structural stability of the complexPlateauing of the RMSD curve after an initial equilibration period. nih.gov
RMSF Flexibility of specific protein regions/residuesLow fluctuations in key binding site residues. researchgate.net
Radius of Gyration (Rg) Compactness of the protein structureA consistent and stable Rg value over time. researchgate.net
SASA Changes in protein conformation and exposure to solventA stable SASA value, indicating no major unfolding. nih.gov
Hydrogen Bonds Specific interactions critical for bindingHigh number and persistence of H-bonds between ligand and target. researchgate.net

Computational Mechanistic Studies of Indazole-Forming Reactions

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including the various synthetic routes to form the indazole core. nih.govrsc.orgnih.gov These studies provide insights into transition states, reaction intermediates, and energy barriers, which are often difficult to determine experimentally. By understanding the reaction pathway, chemists can optimize conditions to improve yields and selectivity.

Several synthetic strategies for the indazole ring system have been investigated using computational methods:

From o-Fluorobenzaldehydes: A theoretical study on the reaction of o-fluorobenzaldehydes with hydrazine (B178648) proposed a hydrogen bond-propelled mechanism for the cyclization step, while demonstrating that a previously suggested mechanism was not feasible. rsc.org

From ortho-Alkylazobenzenes: For the iodine-mediated synthesis of 2H-indazoles, DFT calculations revealed that the reaction proceeds via a radical chain mechanism, involving an iodine-assisted hydrogen transfer. nih.gov

From Aryl Azides: The mechanism of copper-catalyzed synthesis of 2H-indazoles from aryl azides was studied using DFT calculations, which identified the active copper-dimer species that coordinates to the azide (B81097) group to facilitate the N-N bond formation. rsc.org

Regioselectivity in Alkylation: DFT calculations have been employed to understand the regioselectivity of N-alkylation in substituted indazoles. These studies suggest that for certain substrates, a chelation mechanism involving the base cation directs N¹-substitution, while other non-covalent interactions drive the formation of the N²-substituted product. researchgate.net

These computational investigations provide a molecular-level understanding of bond-forming events, substituent effects, and the role of catalysts, guiding the development of more efficient and novel syntheses of indazole derivatives like this compound. nih.govresearchgate.net

Table 3: Examples of Computationally Studied Mechanisms for Indazole Synthesis

Starting MaterialsKey Reaction TypeComputational MethodMechanistic Insight
o-Fluorobenzaldehydes + HydrazineCyclizationTheoretical StudyA hydrogen bond-propelled mechanism was proposed as the feasible pathway. rsc.org
ortho-AlkylazobenzenesC-H FunctionalizationDFTRevealed a radical chain mechanism with iodine-assisted hydrogen transfer. nih.gov
Aryl Azides + Phenyl ImineN-N Bond FormationDFTA Cu(μ-I)₂Cu(TMEDA) dimer activates the azide group for cyclization. rsc.org
Substituted Indazoles + Alkylating AgentsN-AlkylationDFTElucidated the factors controlling N¹ vs. N² regioselectivity (e.g., chelation). researchgate.net

Structure Activity Relationship Sar Studies of 5 Acetamido 1h Indazole 3 Carboxylic Acid Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological activity of 5-Acetamido-1H-indazole-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indazole ring system. Modifications at the C-3, N-1, N-2, and C-5 positions have been shown to significantly influence the potency and selectivity of these compounds.

Role of Substitutions at the Indazole C-3 Position

The C-3 position of the indazole ring is a critical site for modification, and the substituent at this position plays a pivotal role in determining the biological activity. For derivatives of this compound, this position is typically functionalized as a carboxamide.

Research on indazole-3-carboxamides has revealed that the nature of the amide substituent is a key determinant of potency. For instance, in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.govscinews.uz A derivative with a specific 3-carboxamide orientation (12d) was a potent inhibitor of calcium influx, while its reverse amide isomer (9c) was inactive. nih.gov This highlights the importance of the precise spatial arrangement of the groups attached to the C-3 position for effective interaction with the biological target.

Furthermore, SAR studies on similar indazole derivatives have shown that introducing various aryl or heterocyclic groups via the C-3 carboxamide can modulate activity. The choice of these groups can influence binding affinity by interacting with different pockets of the target protein. For example, studies on indazole-3-carboxamides as glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors demonstrated that this scaffold could be a foundation for rational structure-based design to optimize inhibitor potency. nih.gov The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position has also been shown to be crucial for strong inhibitory activities in other indazole series. mdpi.com

Compound IDC-3 SubstituentBiological TargetActivity (IC50)Reference
12d 3-CarboxamideCRAC ChannelSub-μM nih.gov
9c Reverse Amide Isomer of 12dCRAC ChannelInactive (>100 μM) nih.gov
121 Substituted CarbohydrazideIDO1720 nM mdpi.com
122 Substituted CarbohydrazideIDO1770 nM mdpi.com

Influence of Substitution at the Indazole N-1 and N-2 Positions

The indazole ring possesses two nitrogen atoms, N-1 and N-2, where substitution can occur. The resulting N-1 and N-2 isomers are distinct regioisomers that often exhibit different biological and physical properties. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov

The regioselectivity of N-alkylation is influenced by both steric and electronic effects of other substituents on the indazole ring, as well as the reaction conditions used. nih.govbeilstein-journals.org For example, certain conditions, such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), tend to favor the formation of N-1 alkylated products, which are often the thermodynamically controlled products. nih.gov Conversely, other conditions can favor the kinetically controlled N-2 isomer.

The position of the substituent on the nitrogen atom can have a profound impact on biological activity. For example, N-1 substituted indazoles have been developed as potent inhibitors for certain targets, while N-2 substituted analogs are effective against others. nih.gov In a study on monoamine oxidase B (MAO-B) inhibitors, the N-methylated derivative of an indazole-5-carboxamide, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, was found to be a highly potent and selective inhibitor. nih.gov This demonstrates that a small alkyl group at the N-1 position can be beneficial for activity in certain contexts. The development of selective synthesis methods is therefore crucial for exploring the full potential of both N-1 and N-2 substituted indazole derivatives in drug discovery. nih.gov

Specific Contributions of the Acetamido Group at C-5 to Activity Profiles

The acetamido group (-NHCOCH₃) at the C-5 position is a key feature of the parent compound and its derivatives. This group can significantly contribute to the molecule's biological activity through several mechanisms.

Firstly, the acetamido group is a potent hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen). This allows it to form specific and strong interactions with amino acid residues in the binding site of a target protein, thereby enhancing binding affinity and selectivity.

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.net For indazole derivatives, 3D-QSAR models have been developed to understand the structural features that influence their inhibitory potency. nih.govtandfonline.com

These models use molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule, such as:

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Steric maps from 3D-QSAR studies can indicate regions where bulky or non-bulky groups are preferred for optimal activity. tandfonline.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as electrostatic fields and partial charges. Electrostatic maps can reveal where electropositive or electronegative substituents would enhance binding. tandfonline.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in the target protein.

For indazole derivatives, QSAR studies have shown that steric and electrostatic fields are significant predictors of activity. nih.gov For example, a good correlation has been found between the inhibitory activity of indazole derivatives against HIF-1α and these descriptors. nih.govtandfonline.com Such models provide a structural framework that can guide the design of new, more potent inhibitors by predicting the activity of virtual compounds before their synthesis.

Rational Design Principles for Optimized Indazole-Based Research Candidates

Based on the SAR findings, several rational design principles can be formulated to guide the optimization of this compound derivatives for improved biological activity.

Scaffold Hopping and Core Refinement: The indazole ring itself often acts as a "hinge-binder," interacting with the backbone of protein kinases. nih.gov Maintaining this core while exploring different substitution patterns is a common strategy.

C-3 Carboxamide Modification: The C-3 position is a key vector for exploring interactions within the target's binding site. Rational design involves synthesizing a library of derivatives with diverse substituents on the carboxamide nitrogen. The goal is to identify groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, to improve potency and selectivity. nih.govnih.gov

Targeted N-1/N-2 Isomer Synthesis: Since N-1 and N-2 substituted indazoles can have vastly different biological profiles, a key design principle is the regioselective synthesis of each isomer. nih.govnih.gov This allows for a thorough evaluation of which regioisomer is more suitable for a given biological target.

Optimization of C-5 Substitution: The C-5 acetamido group is a critical anchor. Design strategies could involve modifying the acetyl group to alter its steric and electronic properties or replacing the entire acetamido group with other hydrogen-bonding moieties to fine-tune the interaction with the target. Studies have shown that substitution at this position is crucial for activity. nih.gov

In Silico-Guided Design: Computational tools like molecular docking and 3D-QSAR are integral to modern drug design. nih.govnih.gov These methods allow researchers to visualize how a molecule fits into its target's binding site, predict binding affinities, and understand the SAR at a molecular level. This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. nih.govnih.gov

By systematically applying these principles, researchers can efficiently navigate the chemical space around the this compound scaffold to develop optimized research candidates with enhanced efficacy and desired pharmacological profiles.

Biological and Mechanistic Research on 5 Acetamido 1h Indazole 3 Carboxylic Acid Derivatives

Exploration of Diverse Biological Activities in Indazole Derivatives

The indazole core is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. nih.govresearchgate.net Researchers have successfully synthesized and evaluated numerous indazole compounds for therapeutic potential against cancer, inflammation, and microbial infections. nih.govresearchgate.net

Antiproliferative and Apoptosis-Inducing Effects in Cell Models

The anticancer potential of indazole derivatives is a significant area of research. Studies have shown that these compounds can inhibit the growth of various cancer cell lines and induce programmed cell death (apoptosis).

A series of novel polysubstituted indazoles demonstrated noteworthy antiproliferative activity against human cancer cell lines A2780 (ovarian) and A549 (lung), with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing on a broader panel including IMR32, MDA-MB-231, and T47D cells confirmed their antiproliferative effects. nih.gov Similarly, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects, with one compound in particular (6o) exhibiting an IC₅₀ value of 5.15 µM against the K562 chronic myeloid leukemia cell line. mdpi.com This compound also showed favorable selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). mdpi.com

In addition to inhibiting proliferation, these derivatives actively promote apoptosis. For instance, select indazole compounds were found to trigger significant apoptosis in cancer cells. nih.gov Compound 6o was also confirmed to induce apoptosis in K562 cells in a dose-dependent manner. mdpi.com Another study on indole-aryl amide derivatives found that a specific compound (compound 5) could inhibit proliferation and promote apoptosis in HT29 colon cancer cells while sparing healthy intestinal cells. mdpi.com

Compound ClassCell Line(s)Key Antiproliferative FindingsCitation(s)
Polysubstituted indazolesA2780, A549, IMR32, MDA-MB-231, T47DIC₅₀ values between 0.64 and 17 µM; induced significant apoptosis. nih.gov
1H-Indazole-3-amine derivativesK562, A549, PC-3, Hep-G2Compound 6o showed an IC₅₀ of 5.15 µM against K562 and induced dose-dependent apoptosis. mdpi.com
Indole-aryl amidesHT29 (colon cancer)Compound 5 selectively inhibited proliferation and promoted apoptosis in cancer cells over healthy cells. mdpi.com

Enzyme and Receptor Target Modulation (e.g., Kinase Inhibition, CRAC Channel Modulation)

The mechanism behind the biological activities of indazole derivatives often involves the modulation of specific enzymes and receptors critical to disease pathways.

Kinase Inhibition: Many indazole derivatives function as kinase inhibitors, a major class of anticancer drugs. nih.gov For example, 1H-indazole-3-carboxamide derivatives were identified as potential p21-activated kinase 1 (PAK1) inhibitors. nih.gov PAK1 is a recognized target in cancer therapy due to its role in tumor progression. The representative compound 30l from this series showed excellent enzyme inhibition with an IC₅₀ of 9.8 nM and high selectivity for PAK1 over a panel of 29 other kinases. nih.gov Other research identified 1,2,4-triazole (B32235) derivatives containing an acetamido carboxylic acid moiety as potent inhibitors of Focal Adhesion Kinase (FAK), which is overexpressed in many solid tumors. cu.edu.eg Compounds 3c and 3d were the most potent, with IC₅₀ values in the range of 2.88 to 4.83 µM in liver cancer cells, and compound 3d had a FAK inhibitory IC₅₀ of 18.10 nM. cu.edu.eg The 1H-indazole-3-amine structure is also a known hinge-binding fragment effective in targeting tyrosine kinases. nih.govmdpi.com

CRAC Channel Modulation: Indazole-3-carboxamides have also been investigated as blockers of Calcium-Release Activated Calcium (CRAC) channels. These channels are crucial for intracellular calcium signaling and are involved in immune responses. One study demonstrated that these derivatives could potently inhibit calcium influx in mast cells, which is a key step in the release of inflammatory mediators. nih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

The indazole scaffold is a component of compounds explored for their effectiveness against microbial pathogens. Research has demonstrated that derivatives of 1H-indazole-3-carboxylic acid possess both antibacterial and antifungal properties.

In one study, fourteen new 1H-indazole-3-carboxamide derivatives were synthesized from 1H-indazole-3-carboxylic acid and evaluated for their antimicrobial activity. researchgate.net Another study synthesized a series of indazole derivatives and screened them for antibacterial activity, finding that different compounds had varying levels of effectiveness against bacteria such as Bacillus thuringiensis, Staphylococcus aureus, Bacillus subtilis, and E. coli. researchgate.net The search for new antimicrobial agents has also led to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives containing an acetamide (B32628) substituent, which showed better antimicrobial activity than the reference drug Streptomycin in an agar (B569324) well diffusion assay. researchgate.net

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of heterocyclic compounds, including indazole and indole (B1671886) derivatives. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases.

A series of indole-3-acetamides were synthesized and evaluated for their antioxidant potential using DPPH and ABTS radical scavenging assays. nih.gov All the tested derivatives showed an ability to scavenge reactive oxygen species, with IC₅₀ values ranging from 0.81 to 2.75 µM in the DPPH assay and 0.35 to 2.19 µM in the ABTS assay. nih.gov While direct studies on 5-acetamido-1H-indazole-3-carboxylic acid are scarce, research on related structures suggests that the indazole nucleus is a promising scaffold for developing new antioxidant agents. nih.govresearchgate.net The antioxidant capacity often depends on the number and position of hydroxyl groups and the potential for esterification of the carboxylic group, which can affect the molecule's ability to scavenge radicals. mdpi.com

Compound ClassAssayActivity Range (IC₅₀)Citation(s)
Indole-3-acetamidesDPPH radical scavenging0.81 - 2.75 µM nih.gov
Indole-3-acetamidesABTS radical scavenging0.35 - 2.19 µM nih.gov

Anti-inflammatory Potential

Indazole derivatives have demonstrated significant anti-inflammatory properties. researchgate.net This activity is often linked to the inhibition of pro-inflammatory molecules and pathways.

For instance, hybrid molecules containing indole and imidazole (B134444) nuclei were shown to reduce leukocyte migration and the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov Similarly, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives showed significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov Some of these compounds were found to be as potent or more potent than the reference drugs Indomethacin and Celecoxib. nih.gov The anti-inflammatory effect of some indazole derivatives is also linked to their ability to modulate CRAC channels, thereby inhibiting the release of pro-inflammatory mediators from mast cells. nih.gov

Investigations into Cellular and Biochemical Mechanisms of Action

Understanding the specific cellular and biochemical pathways affected by indazole derivatives is key to their development as therapeutic agents. Research has begun to elucidate these mechanisms, particularly in the context of cancer.

The antiproliferative effects of these compounds are often traced back to the induction of cell cycle arrest and apoptosis. Several indazole derivatives cause cancer cells to accumulate in a specific phase of the cell cycle, preventing their division. nih.gov For example, some compounds induce a block in the S phase (DNA synthesis) or G2/M phase, while others cause arrest in the G0/G1 phase. nih.govmdpi.commdpi.com

The molecular mechanisms triggering this response can be complex. One study suggested that the indazole derivative 6o may induce apoptosis by affecting members of the Bcl2 family and the p53/MDM2 pathway. mdpi.com An increase in the level of the p53 tumor suppressor protein can trigger the transcription of apoptosis-related genes. mdpi.com In the case of FAK inhibitors, compounds 3c and 3d were found to repress FAK phosphorylation. cu.edu.eg This inhibition led to a decrease in the phosphorylation levels of downstream pro-survival proteins such as PI3K, Akt, JNK, and STAT3, ultimately leading to apoptosis. cu.edu.eg Furthermore, for derivatives targeting PAK1, compound 30l was shown to significantly suppress the migration and invasion of breast cancer cells by downregulating the expression of Snail, a key protein in tumor metastasis. nih.gov

Ligand-Protein Binding Mechanisms

The efficacy of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to the active sites of their target proteins. X-ray crystallography and molecular modeling studies have been instrumental in elucidating the precise binding modes of these inhibitors. A prominent class of targets for these derivatives are the tankyrases (TNKS), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.

Derivatives of indazole-3-carboxamide have been identified as potent inhibitors of tankyrase. google.com The binding of these inhibitors is characterized by a network of hydrogen bonds and hydrophobic interactions within the nicotinamide (B372718) binding pocket of the enzyme. The indazole core typically forms key hydrogen bonds with the backbone of conserved glycine (B1666218) and serine residues in the active site. The acetamido group at the 5-position often engages in additional hydrogen bonding interactions, enhancing the potency and selectivity of the compound. Furthermore, the carboxylic acid or a carboxamide derivative at the 3-position is crucial for interaction with the adenosine (B11128) binding site, a feature that contributes to the high affinity of these compounds. nih.gov

The table below summarizes the key interactions observed for indazole-based inhibitors with their protein targets.

Compound Scaffold Protein Target Key Interacting Residues Binding Interactions
Indazole-3-carboxamideTankyrase (TNKS)Glycine, SerineHydrogen bonds with the nicotinamide binding pocket
N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamideTTK KinaseHinge region residuesHydrogen bonds with the kinase hinge

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis Pathways, Kinase Cascades)

Derivatives of this compound have been shown to modulate several critical intracellular signaling pathways, primarily in the context of cancer. The inhibition of tankyrase by indazole-3-carboxamide derivatives directly impacts the Wnt/β-catenin signaling pathway. google.com Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, these compounds stabilize Axin levels, leading to the degradation of β-catenin and the downregulation of Wnt target genes that are critical for cell proliferation. scilit.com

The inhibition of TTK kinase by N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides represents another mechanism by which these derivatives can induce anti-cancer effects. nih.gov TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK leads to mitotic arrest and ultimately induces apoptosis, or programmed cell death, in rapidly dividing cancer cells. nih.gov

The induction of apoptosis is a common downstream effect of the modulation of these signaling pathways. The inhibition of the Wnt/β-catenin pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Similarly, mitotic catastrophe resulting from TTK inhibition is a potent trigger for the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases, the executioner enzymes of apoptosis.

The table below details the signaling pathways modulated by these indazole derivatives.

Compound Scaffold Primary Target Signaling Pathway Modulated Downstream Cellular Effects
Indazole-3-carboxamideTankyrase (TNKS)Wnt/β-cateninInhibition of cell proliferation, induction of apoptosis
N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamideTTK KinaseSpindle Assembly CheckpointMitotic arrest, induction of apoptosis

Cellular Uptake and Distribution Studies (Computational ADMET aspects)

While specific experimental data on the cellular uptake and distribution of this compound itself is limited in the public domain, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are widely used in the early stages of drug discovery to assess the pharmacokinetic properties of derivatives. nih.govresearchgate.net These in silico models predict a range of properties based on the chemical structure of the compound.

For drug candidates to be effective, they must be able to cross cellular membranes to reach their intracellular targets. Computational models predict membrane permeability, including intestinal absorption and blood-brain barrier penetration, based on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.com Indazole derivatives are generally small molecules, a feature that favors good oral absorption and cell permeability.

The distribution of a drug within the body is another critical factor. Plasma protein binding is a key parameter, as only the unbound fraction of a drug is typically active. Computational models can predict the extent of plasma protein binding, helping to estimate the free drug concentration available to interact with its target.

Metabolism is a major determinant of a drug's half-life and potential for drug-drug interactions. In silico tools can predict the likely sites of metabolism by cytochrome P450 enzymes, as well as potential inhibition of these enzymes. The indazole core and its substituents can influence metabolic stability.

Finally, toxicity is a primary concern in drug development. Computational models can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity based on structural alerts and comparisons to databases of known toxic compounds. researchgate.net These predictions guide the design of derivatives with improved safety profiles.

The following table provides a summary of the key ADMET parameters that are computationally assessed for this compound derivatives during the drug discovery process.

ADMET Parameter Significance Typical Computational Prediction
Absorption Oral bioavailabilityHuman Intestinal Absorption (HIA), Caco-2 permeability
Distribution Target tissue exposureBlood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)
Metabolism Drug half-life and interactionsCytochrome P450 (CYP) inhibition and substrate prediction
Excretion Route of eliminationNot typically a primary focus of early-stage computational models
Toxicity Safety profileAmes test for mutagenicity, hERG inhibition for cardiotoxicity

Applications in Medicinal Chemistry and Organic Synthesis

5-Acetamido-1H-indazole-3-carboxylic Acid as a Versatile Synthetic Building Block

In the field of organic synthesis, a building block is a readily available chemical compound that can be elaborated into more complex molecular structures. This compound exemplifies such a building block, offering multiple reactive sites for chemical modification. Its utility is particularly notable in the synthesis of targeted therapeutic agents, such as kinase inhibitors.

The strategic placement of the acetamido group at the C5-position and the carboxylic acid at the C3-position provides a blueprint for creating molecules with specific biological activities. A prominent example is its role as a precursor for a novel class of inhibitors targeting the mitotic kinase TTK, a protein pursued as a target for cancer treatment. nih.gov In a research campaign, systematic optimization of an indazole core led to the discovery that having an acetamido moiety at the C5-position and a sulfamoylphenyl group at the C3-position was critical for high potency and selectivity. nih.gov This culminated in the identification of CFI-400936, a potent TTK inhibitor with an IC50 of 3.6 nM, which demonstrated significant activity in cell-based assays. nih.gov The synthesis of such compounds relies on the foundational structure provided by precursors like this compound, where the carboxylic acid can be converted to an amide or other functional groups to explore structure-activity relationships. The commercial availability of this compound further enhances its utility as a reliable building block for research and development. bldpharm.com

Indazole-3-Carboxylic Acid Derivatives as Privileged Scaffolds in Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry. It describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. researchgate.netnih.gov The indazole ring system, particularly derivatives of indazole-3-carboxylic acid, is widely recognized as a privileged scaffold due to its presence in numerous biologically active compounds across diverse therapeutic areas. researchgate.netnih.govresearcher.life The structure's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to effectively interact with the active sites of different proteins and enzymes. nih.gov

A comprehensive review of scientific literature reveals that at least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials. nih.gov The biological activities associated with these derivatives are remarkably broad, encompassing:

Anti-tumor

Anti-inflammatory

Antibacterial

Antifungal

Anti-HIV

Antiarrhythmic nih.gov

The most significant impact of the indazole scaffold has been in the development of kinase inhibitors for oncology. researchgate.net Many of these drugs function by targeting specific protein kinases that are dysregulated in cancer cells. ed.ac.uk The indazole-3-carboxamide moiety, derived from indazole-3-carboxylic acid, is a key structural feature in several approved drugs.

Table 1: Notable Drugs Based on the Indazole-3-Carboxamide Scaffold
Drug NameTherapeutic TargetPrimary IndicationReference
NiraparibPARP InhibitorOvarian, Fallopian Tube, Peritoneal, Breast, and Prostate Cancer nih.gov
AxitinibVEGFR/PDGFR InhibitorRenal Cell Carcinoma (Kidney Cancer) researchgate.net
PazopanibTyrosine Kinase InhibitorRenal Cell Carcinoma, Soft Tissue Sarcoma nih.gov
EntrectinibTRK/ROS1/ALK InhibitorNTRK Fusion-Positive Solid Tumors, ROS1-Positive Non-Small Cell Lung Cancer researchgate.netnih.gov
GranisetronSerotonin 5-HT3 Receptor AntagonistChemotherapy-Induced Nausea and Vomiting nih.gov
BenzydamineNon-steroidal Anti-inflammatory Drug (NSAID)Pain and Inflammation (e.g., sore throat) nih.gov

Beyond oncology, the indazole-3-carboxylic acid scaffold is being explored for other complex diseases. Researchers have identified derivatives as potent RORγt allosteric inhibitors for autoimmune diseases nih.gov, and 2H-indazole-3-carboxamide derivatives have been discovered as selective EP4 receptor antagonists for potential use in colorectal cancer immunotherapy. acs.org In a distinct therapeutic area, the indazole carboxylic acid derivative gamendazole (B1674601) has been identified as a potent, orally active antispermatogenic agent, showing promise as a non-hormonal male contraceptive. nih.gov Furthermore, the scaffold has been used to develop synthetic cannabinoids and antimicrobial agents. researchgate.netresearchgate.net

Precursor Utility for Diverse Biologically Active Molecules

The role of this compound and its parent compound, indazole-3-carboxylic acid, as precursors is fundamental to their importance in medicinal chemistry. A precursor is a compound that participates in a chemical reaction that produces another compound. The functional groups of these indazole derivatives—the carboxylic acid, the N-H of the pyrazole (B372694) ring, and substituents on the benzene (B151609) ring—allow for a wide range of chemical transformations.

The conversion of the carboxylic acid at the C3-position into an amide is a particularly common and powerful strategy. This is typically achieved through amide coupling reactions with various amines, a process that enables the systematic synthesis of large libraries of compounds for biological screening. This approach was used to prepare a series of fourteen new 1H-indazole-3-carboxamides which were subsequently tested for antimicrobial activity.

The utility of these precursors is evident in the synthesis of highly specific and potent drugs. For instance, indazole-3-carboxylic acid is a key starting material for manufacturing agonists of the nicotinic α-7 receptor, which are under investigation for treating Alzheimer's disease and schizophrenia. google.com The synthesis involves coupling the indazole-3-carboxylic acid with an appropriate amine, such as (S)-1-azabicyclo[2.2.2]oct-3-amine, to form the final active pharmaceutical ingredient. google.com Similarly, the development of the potent TTK kinase inhibitor CFI-400936 was based on modifying a 5-acetamido-1H-indazole scaffold, highlighting the precursor role of this specific derivative in creating targeted cancer therapies. nih.gov

The table below summarizes the precursor relationship between indazole-3-carboxylic acid derivatives and the resulting classes of biologically active molecules.

Table 2: Precursor Utility of Indazole-3-Carboxylic Acid Derivatives
Precursor ScaffoldResulting Class of Active MoleculeBiological Activity / ApplicationReference
5-Acetamido-1H-indazoleTTK Kinase Inhibitors (e.g., CFI-400936)Anticancer nih.gov
Indazole-3-carboxylic acidIndazole-3-carboxamidesNicotinic α-7 Receptor Agonists (for Alzheimer's, Schizophrenia) google.com
Indazole-3-carboxylic acidGamendazoleAntispermatogenic (Male Contraceptive) nih.gov
Indazole-3-carboxylic acidIndazole-3-carboxamides (e.g., AB-PINACA)Synthetic Cannabinoids (CB1 Receptor Modulators) researchgate.net
Indazole-3-carboxylic acidSubstituted Indazole-3-carboxamidesAntimicrobial researchgate.net

This versatility underscores the strategic importance of this compound and related structures. They are not merely inert molecules but are key enablers in the discovery and development of new medicines for a wide range of human diseases.

Future Research Directions and Perspectives for 5 Acetamido 1h Indazole 3 Carboxylic Acid Research

Development of Novel and Efficient Synthetic Routes

While the synthesis of the parent 1H-indazole-3-carboxylic acid has been well-documented, the development of efficient and scalable synthetic routes specifically for 5-Acetamido-1H-indazole-3-carboxylic acid is a critical first step for enabling extensive biological evaluation. google.com Current methodologies for the synthesis of substituted indazole-3-carboxylic acids often involve multi-step processes that may suffer from low yields and the use of harsh reagents. Future research should focus on developing more streamlined and environmentally benign synthetic strategies.

Key areas for exploration include:

Greener Synthesis: The use of eco-friendly solvents, catalysts, and reaction conditions will be paramount. Microwave-assisted organic synthesis (MAOS) and flow chemistry approaches could offer significant advantages in terms of reduced reaction times, increased yields, and improved safety profiles.

Novel Catalytic Systems: The exploration of novel transition-metal catalysts (e.g., palladium, copper, rhodium) for C-H activation and cross-coupling reactions could provide more direct and efficient routes to the target molecule and its derivatives.

A comparison of potential synthetic strategies is presented in Table 1.

Advanced Computational Design and Predictive Modeling

The application of computational tools can significantly accelerate the drug discovery process by enabling the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. For this compound, in silico studies can provide valuable insights into its potential biological targets and guide the synthesis of optimized analogs. nih.govbohrium.comresearchgate.netnih.govresearchgate.net

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Once an initial set of biologically active derivatives is synthesized, QSAR models can be developed to correlate their chemical structures with their biological activities. nih.gov This will help in identifying the key structural features required for optimal activity.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of this compound and its derivatives within the active sites of various biological targets. bohrium.com Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the dynamic behavior of the ligand-receptor complexes.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures in drug development. nih.gov

Deeper Mechanistic Elucidation of Biological Actions

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. For this compound, future research should aim to unravel the molecular pathways through which it exerts its biological effects. The broader class of indazole-3-carboxamides has been shown to interact with a variety of biological targets, suggesting that the 5-acetamido derivative may also exhibit pleiotropic activities. nih.govnih.gov

Key areas for mechanistic investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the primary biological targets of the compound.

Enzyme Inhibition Assays: If the compound is found to target specific enzymes, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as signal transduction pathways, cell cycle progression, and apoptosis, can provide valuable information about its mechanism of action.

Exploration of New Biological Targets and Therapeutic Areas

The indazole scaffold is present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including oncology, inflammation, and infectious diseases. nih.govresearchgate.net This suggests that this compound and its derivatives may have therapeutic potential in a wide range of diseases.

Future research should explore the activity of this compound against a variety of biological targets and in different therapeutic areas, including but not limited to:

Protein Kinase Inhibition: Many indazole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov Screening against a panel of kinases could reveal novel anticancer applications.

Anti-inflammatory Activity: The structural similarity to known anti-inflammatory agents suggests that this compound could be a candidate for the treatment of inflammatory disorders.

Antiviral and Antibacterial Activity: The indazole nucleus is a component of some antimicrobial agents. nih.govresearchgate.net Evaluation of its efficacy against a range of pathogens could lead to the development of new anti-infective therapies.

Neurological Disorders: Given that some indazole derivatives have shown activity against targets in the central nervous system, exploring the potential of this compound in models of neurodegenerative diseases or psychiatric disorders could be a fruitful area of research. google.com

A summary of potential biological targets for indazole derivatives is provided in Table 2.

Table 2: Potential Biological Targets for Indazole Derivatives

Target Class Specific Examples Potential Therapeutic Area
Protein Kinases VEGFR, PDGFR, Aurora Kinase, B-Raf Oncology
Ion Channels CRAC Channels Inflammatory Diseases, Autoimmune Disorders
Enzymes PARP-1, HDAC Oncology, Inflammatory Diseases
G-Protein Coupled Receptors Serotonin Receptors (5-HT) Neurological and Psychiatric Disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.